GAT211 is a synthetic molecule classified as a positive allosteric modulator (PAM) of the cannabinoid receptor type 1 (CB1). [] Allosteric modulators bind to a site on the receptor distinct from the orthosteric site where endogenous ligands bind. Unlike orthosteric agonists, which directly activate the receptor, PAMs enhance the receptor's activity when an orthosteric agonist is present. [] This indirect mechanism of action makes GAT211 and other CB1 PAMs a promising avenue for therapeutic development, particularly in areas where direct CB1 agonists have limitations due to side effects. [, ]
Various chemical modifications of GAT211 have been explored to optimize its pharmacological properties. [, ] These modifications often involve substitutions on the phenyl rings or alterations to the nitro group, leading to the synthesis of analogs with varying potencies and activities. For instance, the introduction of a methyl group adjacent to the nitro group in GAT211 resulted in two diastereomers with distinct pharmacological profiles, highlighting the significance of even minor structural changes. []
GAT211 exerts its effects by binding to an allosteric site on the CB1 receptor, distinct from the orthosteric site where endogenous cannabinoids like anandamide bind. [, , ] This binding enhances the effects of orthosteric agonists, increasing the receptor's overall activity. Importantly, GAT211 demonstrates a unique aspect of biased agonism. It can selectively activate specific signaling pathways downstream of CB1 receptor activation. For example, one enantiomer of GAT211, (+)-(R,S)-14, preferentially activates G-protein signaling over β-arrestin recruitment, a phenomenon not observed with traditional agonists. []
While detailed analyses of GAT211's physical and chemical properties are limited in the provided research, the available information suggests that modifications to its structure can significantly impact these properties. For instance, the introduction of specific chemical groups, such as fluorine or modifications to the C2-group, has been shown to influence its metabolic stability and aqueous solubility. [, ] These findings underscore the importance of understanding the structure-property relationship for optimizing the therapeutic potential of GAT211 and its analogs.
7.1 Pain Management: GAT211 has demonstrated efficacy in preclinical models of both inflammatory and neuropathic pain. [, , ] Importantly, it achieves this pain relief without producing the typical cannabimimetic side effects associated with direct CB1 receptor agonists. [] Moreover, GAT211 exhibits synergistic effects when combined with other analgesics like morphine, enhancing their pain-relieving properties. []
7.2 Glaucoma Treatment: Studies suggest that GAT211 and its analogs, particularly those demonstrating G-protein signaling bias, hold promise for treating glaucoma. [, , ] These compounds effectively reduce intraocular pressure, a key therapeutic goal in managing glaucoma, and show a long duration of action. []
7.3 Substance Use Disorders: Research on the role of GAT211 in substance use disorders, particularly those involving cannabinoids, is ongoing. Intriguingly, GAT211 has been shown to restore the loss of long-term depression (LTD) in the nucleus accumbens core observed after cannabinoid self-administration. [] This finding suggests that CB1 PAMs like GAT211 might have therapeutic potential in addressing neuroplasticity changes associated with substance use disorders.
7.4 Other Applications: Beyond these areas, GAT211 has been investigated for its potential in addressing other conditions, including:* HIV-1 Associated Neurocognitive Disorder (HAND): Studies exploring the effects of GAT211 in a mouse model of HAND found sex-specific improvements in motor coordination and memory, suggesting a potential therapeutic avenue for this condition. []* Visual Attention and Impulsivity: Preliminary research suggests that GAT211 may impact visual attention and impulsivity. [] * Antipsychotic Potential: Early in vitro and in vivo studies suggest a potential antipsychotic effect of GAT211. []
8.2 Enantiomer-Specific Pharmacology: Further research is needed to fully elucidate the distinct pharmacological profiles and therapeutic potential of GAT211 enantiomers, particularly in exploiting their signaling bias. []
8.4 Combination Therapies: Exploring the synergistic effects of GAT211 with other therapeutic agents, as seen with morphine, could lead to more effective treatment strategies for various conditions. []
References:[1] Positive allosteric modulation of CB1 suppresses pathological pain without producing tolerance or dependence. Source Link 1[2] Positive Allosteric Modulation of CB1 Cannabinoid Receptor Signaling Enhances Morphine Antinociception and Attenuates Morphine Tolerance Without Enhancing Morphine- Induced Dependence or Reward. Source Link 2 [] Enantiospecific Allosteric Modulation of Cannabinoid 1 Receptor. Source Link 3[4] Discovery of a Biased Allosteric Modulator for Cannabinoid 1 Receptor: Preclinical Anti-Glaucoma Efficacy. Source Link 5[5] Application of Fluorine- And Nitrogen-Walk Approaches: Defining the Structural and Functional Diversity of 2-Phenylindole Class of CB1 Receptor Positive Allosteric Modulators. Source Link 6[6] Allosteric Cannabinoid Receptor 1 (CB1) Ligands Reduce Ocular Pain and Inflammation. Source Link 4 [] Cannabinoid receptor 1 positive allosteric modulator ZCZ011 shows differential effects on behavior and the endocannabinoid system in HIV-1 Tat transgenic female and male mice. Source Link 7[8] The loss of NMDAR‐dependent LTD following cannabinoid self‐administration is restored by positive allosteric modulation of CB1 receptors. Source Link 8[9] Has a "Chemical Magic" Opened up New Prospects for Glaucoma? Source Link 9[10] Effects of the cannabinoid receptor 1 positive allosteric modulator GAT211 and acute MK-801 on visual attention and impulsivity in rats assessed using the five-choice serial reaction time task. Source Link 10[11] Antipsychotic potential of the type 1 cannabinoid receptor positive allosteric modulator GAT211: preclinical in vitro and in vivo studies. Source Link 11[12] Design, synthesis, and pharmacological profiling of cannabinoid 1 receptor allosteric modulators: Preclinical efficacy of C2-group GAT211 congeners for reducing intraocular pressure. Source Link 12
CAS No.: 53527-28-9
CAS No.: 19407-28-4
CAS No.: 1910-41-4
CAS No.: